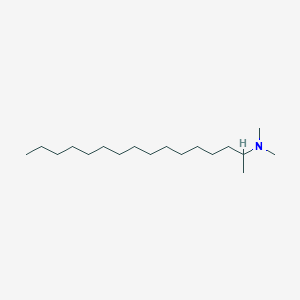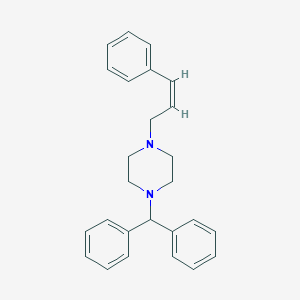
シンナリジン
概要
説明
シンナリジンは、1955年にヤンセンファーマによって初めて合成された医薬品化合物です。主に、前庭障害や乗り物酔いの治療のための抗ヒスタミン薬として使用されています。 シンナリジンは、カルシウムチャネルを遮断する能力で知られており、めまい、耳鳴り、吐き気、嘔吐などの症状の制御に役立ちます .
科学的研究の応用
Cinnarizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Widely used in the treatment of vestibular disorders, motion sickness, and as a prophylactic agent for migraine. .
Industry: Utilized in the formulation of various pharmaceutical products, including tablets and capsules
作用機序
シンナリジンは、主にL型とT型の電位依存性カルシウムチャネルを遮断することによって効果を発揮します。この阻害は、細胞へのカルシウムイオンの流入を防ぎ、それによってニューロンと平滑筋細胞の興奮性を低下させます。 シンナリジンは、ドーパミンD2受容体、ヒスタミンH1受容体、ムスカリン性アセチルコリン受容体にも結合し、抗ヒスタミン作用と制吐作用に貢献しています .
類似化合物:
シンナリジンのユニークさ: シンナリジンは、カルシウムチャネル遮断作用と抗ヒスタミン作用を組み合わせた独自の性質により、前庭障害や乗り物酔いの治療に特に効果的です。 複数の受容体タイプに結合する能力も、その幅広い治療的応用への貢献しています .
生化学分析
Biochemical Properties
Cinnarizine plays a significant role in biochemical reactions by inhibiting the influx of calcium ions into cells. This inhibition occurs through the blocking of L-type and T-type voltage-gated calcium channels . Additionally, cinnarizine interacts with dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions contribute to its antihistaminic and vasodilatory effects, making cinnarizine effective in reducing symptoms of vestibular disorders.
Cellular Effects
Cinnarizine affects various types of cells and cellular processes. By blocking calcium channels, cinnarizine reduces the contraction of vascular smooth muscle cells, leading to vasodilation . This action increases blood flow and oxygen supply to tissues, particularly in the brain. Cinnarizine also influences cell signaling pathways by binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors . These interactions can modulate gene expression and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
The molecular mechanism of cinnarizine involves the inhibition of calcium influx into cells by blocking L-type and T-type voltage-gated calcium channels . This inhibition reduces the contraction of vascular smooth muscle cells and promotes vasodilation. Cinnarizine also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, modulating their activity and contributing to its antihistaminic and vasodilatory effects . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnarizine can change over time. Studies have shown that cinnarizine exhibits variable precipitation rates under different bile salt concentrations, which can impact its oral absorption . Additionally, cinnarizine’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that cinnarizine can maintain its therapeutic effects over extended periods, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of cinnarizine vary with different dosages in animal models. Studies have shown that cinnarizine can protect against experimentally induced bronchial asthma in rats by restoring respiratory functions and reducing inflammatory cytokines . At high doses, cinnarizine may exhibit toxic or adverse effects, such as drug-induced parkinsonism . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cinnarizine is involved in several metabolic pathways, including oxidative metabolism mediated by cytochrome P450 enzymes . The primary metabolic pathways for cinnarizine include ring-hydroxylation and N-desalkylation . These metabolic processes can influence the drug’s bioavailability and therapeutic efficacy. Additionally, cinnarizine’s poor aqueous solubility and pH-dependent solubility can affect its absorption and distribution within the body .
Transport and Distribution
Cinnarizine is transported and distributed within cells and tissues through various mechanisms. It is known to exhibit low bioavailability and is primarily excreted through urine and feces . Cinnarizine-loaded emulsions have been shown to modify its pharmacokinetics and tissue distribution, resulting in higher levels in the bloodstream and reduced uptake in the lungs and brain . These findings suggest that cinnarizine’s transport and distribution can be influenced by its formulation and administration route.
Subcellular Localization
The subcellular localization of cinnarizine can affect its activity and function. Cinnarizine’s interactions with calcium channels and receptors are likely to occur at specific cellular compartments, such as the plasma membrane and intracellular organelles These interactions can influence the drug’s therapeutic effects and its ability to modulate cellular processes
準備方法
合成経路と反応条件: シンナリジンは、ジフェニルメチルピペラジンとシンナミルクロリドを反応させる複数段階のプロセスで合成できます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、還流条件下で行われます。 生成物はその後、再結晶によって精製されます .
工業生産方法: 工業的な環境では、シンナリジンは、大規模なバッチ反応器を使用して製造されます。このプロセスには、同じ基本的な合成経路が含まれていますが、より高い収率と純度のために最適化されています。反応条件は、製品品質の一貫性を確保するために慎重に管理されます。 最終製品は、高速液体クロマトグラフィー(HPLC)と質量分析(MS)分析を含む、厳しい品質管理対策にかけられます .
化学反応の分析
反応の種類: シンナリジンは、次のようないくつかの種類の化学反応を起こします。
酸化: シンナリジンは、さまざまな代謝物を形成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 還元反応により、シンナリジンを対応するアミン誘導体に変換することができます。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
形成される主要な製品:
酸化: さまざまな酸化された代謝物。
還元: アミン誘導体。
置換: 修飾されたピペラジン誘導体
4. 科学研究への応用
シンナリジンは、幅広い科学研究への応用を持っています。
類似化合物との比較
Flunarizine: Another calcium channel blocker with a similar chemical structure and pharmacological profile.
Piracetam: Often used in combination with cinnarizine to enhance brain oxygen supply and improve cognitive function.
Uniqueness of Cinnarizine: Cinnarizine’s unique combination of calcium channel blocking and antihistaminic properties makes it particularly effective in treating vestibular disorders and motion sickness. Its ability to bind to multiple receptor types also contributes to its broad therapeutic applications .
特性
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnarizine exert its anti-vertigo and anti-motion sickness effects?
A: Cinnarizine primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into vestibular hair cells in the inner ear []. This inhibition reduces the excitability of these cells, which are responsible for sensing head movements and contributing to balance and spatial orientation. By stabilizing the vestibular system, cinnarizine alleviates symptoms of vertigo and motion sickness.
Q2: Does cinnarizine interact with histamine receptors?
A: Yes, cinnarizine also exhibits antihistaminic properties by blocking histamine H1 receptors [, ]. This action contributes to its effectiveness against allergic conditions and may play a role in its anti-vertigo effects.
Q3: What is the role of calcium antagonism in cinnarizine's therapeutic effects?
A: [, ] Cinnarizine's calcium channel blocking activity is central to many of its therapeutic effects. It inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow, particularly in the cerebral circulation. This action is beneficial in conditions like cerebral arteriosclerosis and migraine. Additionally, calcium antagonism in other tissues like the tracheal smooth muscle contributes to its anti-allergic effects by inhibiting contractions triggered by histamine and leukotrienes [].
Q4: What is the molecular formula and weight of cinnarizine?
A4: The molecular formula of cinnarizine is C26H28N2 and its molecular weight is 368.52 g/mol.
Q5: Are there any spectroscopic techniques used to characterize cinnarizine?
A: Yes, several spectroscopic methods are employed for cinnarizine characterization. UV spectrophotometry is widely used for both qualitative and quantitative analysis of cinnarizine in pharmaceutical formulations and biological samples [, , , ]. Proton nuclear magnetic resonance (1H-NMR) spectroscopy is utilized to confirm the formation of inclusion complexes with beta-cyclodextrin, which enhance its solubility [].
Q6: What is known about the stability of cinnarizine?
A: Cinnarizine is known to be susceptible to degradation by light and heat []. To enhance its stability, various formulation strategies are employed, including the use of beta-cyclodextrin inclusion complexes [], solid dispersions with polymers like polyethylene glycol and polyvinyl pyrrolidone [], and encapsulation in nanocapsules using poly-D, L-lactide-co-glycolide (PLGA) [].
Q7: How is cinnarizine absorbed and distributed in the body?
A: Cinnarizine is well-absorbed after oral administration, but its bioavailability is relatively low due to extensive first-pass metabolism [, ]. It is highly lipophilic and distributes widely into tissues, including the brain, lungs, and liver [, ]. The use of lipid-based formulations, like oleic acid solutions, has been shown to enhance its oral bioavailability in beagle dogs [].
Q8: What is the primary route of cinnarizine elimination?
A: Cinnarizine is primarily metabolized in the liver and excreted in the bile and urine [].
Q9: Are there any specific analytical methods for quantifying cinnarizine in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV and fluorometric detection, has been widely employed for quantifying cinnarizine in plasma and tissues [, , ]. Recently, a more rapid and environmentally friendly method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has also been developed for cinnarizine analysis in rat plasma [].
Q10: What are the common side effects associated with cinnarizine?
A: [, ] While generally well-tolerated, cinnarizine can cause drowsiness, dry mouth, and weight gain as common side effects. These effects are primarily attributed to its antihistaminic and calcium channel blocking properties.
Q11: What strategies are employed to enhance the solubility and bioavailability of cinnarizine?
A: [, , , ] Several approaches are investigated to improve cinnarizine's pharmaceutical properties. These include:
- Solid dispersions: Formulating cinnarizine as solid dispersions with polymers like polyethylene glycol (PEG) and polyvinyl pyrrolidone (PVP) enhances its dissolution rate and, consequently, its bioavailability [].
- Inclusion complexes: Forming inclusion complexes with beta-cyclodextrin improves the aqueous solubility of cinnarizine [].
- Lipid-based formulations: Dissolving cinnarizine in lipids like oleic acid increases its dissolution rate and absorption in the gastrointestinal tract, as demonstrated in beagle dogs [].
- Nanoencapsulation: Encapsulating cinnarizine in biodegradable polymers like PLGA provides a controlled release profile and enhances its delivery to target tissues [].
Q12: What are some promising areas for future research on cinnarizine?
A12: Despite its established use for several conditions, cinnarizine continues to be an intriguing molecule for further research. Some promising areas include:
- Investigating its potential as an atypical antipsychotic: [] Cinnarizine's D2 receptor antagonism and promising preclinical data in animal models of psychosis warrant further investigation in clinical trials for potential antipsychotic applications.
- Exploring its role in neuroprotection: [, ] Given its calcium channel blocking and antioxidant properties, further studies on cinnarizine's potential neuroprotective effects in conditions like stroke and Alzheimer's disease are warranted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




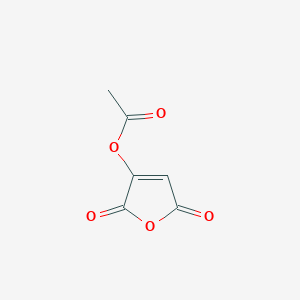



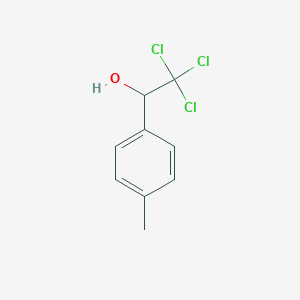
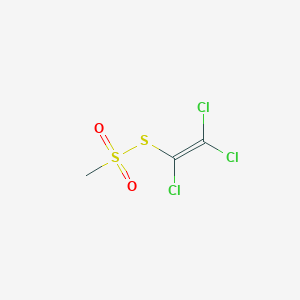

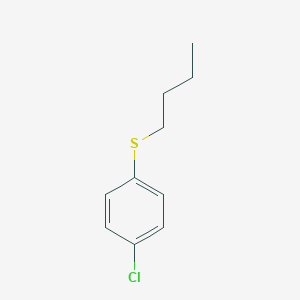
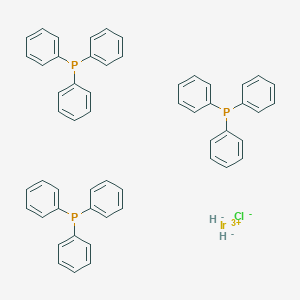
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

